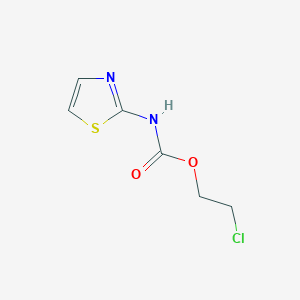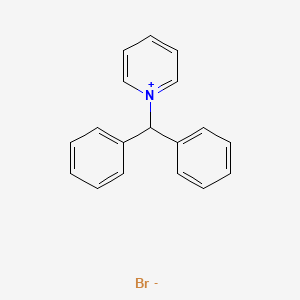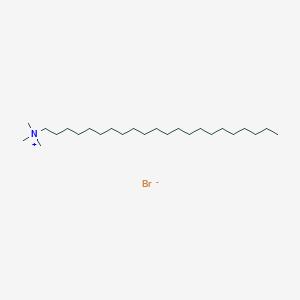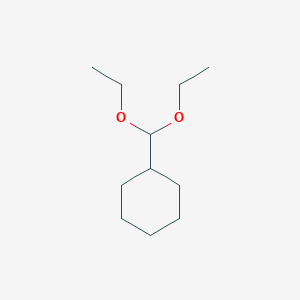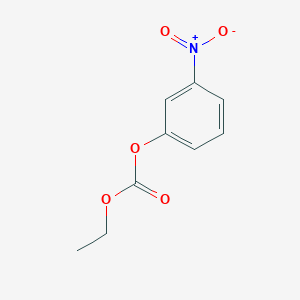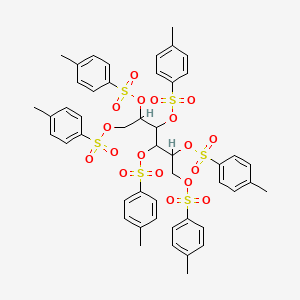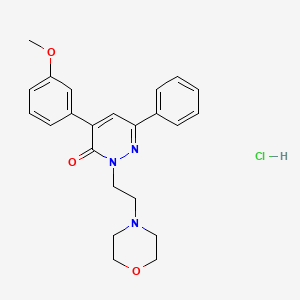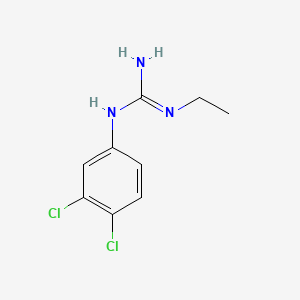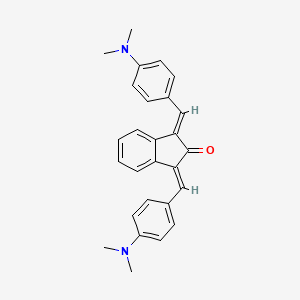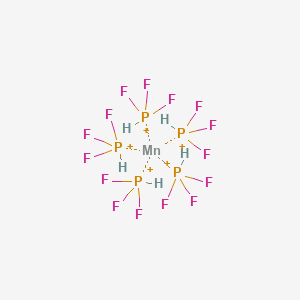![molecular formula C18H24O3 B14709255 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone CAS No. 24672-82-0](/img/structure/B14709255.png)
1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone is an organic compound with the molecular formula C18H24O3. It is known for its unique structure, which includes two hydroxyl groups and two prenyl groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxyacetophenone and prenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: The product is then isolated through filtration and purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The prenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
- 2,4-Dihydroxy-3-prenylacetophenone
- 3,5-Di-C-prenylresacetophenone
- 2,6-Di-(3’,3’-dimethylallyl)-resacetophenone
Comparison: 1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone is unique due to its specific substitution pattern and the presence of two prenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
24672-82-0 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C18H24O3/c1-11(2)6-8-14-10-16(13(5)19)18(21)15(17(14)20)9-7-12(3)4/h6-7,10,20-21H,8-9H2,1-5H3 |
InChI Key |
DVZGZERRGSOKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
